molecular formula C12H9ClFN5 B13396254 Aprinocid

Aprinocid

Cat. No.: B13396254
M. Wt: 279.69 g/mol
InChI Key: NAPNOSFRRMHNBJ-NGIXYFTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aprinocid is a chemical compound known for its use as a coccidiostat, which is a type of drug used to control coccidiosis in animals, particularly poultry. It is more accurately described as a coccidiocide, meaning it kills Coccidia parasites. The compound’s IUPAC name is 9-[(2-chloro-6-fluorophenyl)methyl]-6-purinamine, and it has a molecular formula of C12H9ClFN5 .

Preparation Methods

The synthesis of Aprinocid involves several steps. The primary synthetic route includes the reaction of 2-chloro-6-fluorobenzyl chloride with 6-aminopurine under specific conditions. This reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction. The mixture is then heated to promote the formation of this compound .

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of more efficient reactors and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Aprinocid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form N-oxides. This reaction typically requires oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted purine derivatives .

Scientific Research Applications

Aprinocid has several scientific research applications:

Mechanism of Action

The mechanism of action of Aprinocid involves its interaction with the cellular processes of Coccidia parasites. It disrupts the DNA synthesis and cell division of the parasites, leading to their death. The molecular targets include enzymes involved in purine metabolism, which are essential for the survival and replication of the parasites .

Comparison with Similar Compounds

Aprinocid is unique compared to other coccidiostats due to its specific chemical structure and mode of action. Similar compounds include:

This compound stands out due to its efficacy against strains of Coccidia that are resistant to other coccidiostats, making it a valuable tool in veterinary medicine .

Properties

Molecular Formula

C12H9ClFN5

Molecular Weight

279.69 g/mol

IUPAC Name

9-[(2-chloro-6-fluorophenyl)methyl]-8-tritiopurin-6-amine

InChI

InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)/i6T

InChI Key

NAPNOSFRRMHNBJ-NGIXYFTOSA-N

Isomeric SMILES

[3H]C1=NC2=C(N=CN=C2N1CC3=C(C=CC=C3Cl)F)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.